molecular formula C20H17N3O3S B12025960 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 769153-26-6

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12025960
CAS No.: 769153-26-6
M. Wt: 379.4 g/mol
InChI Key: VARAIMDQPBKJPR-WSDLNYQXSA-N
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Description

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group attached to a methoxybenzoate moiety, with an aminocarbothioylcarbohydrazonoyl linkage, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multi-step organic reactions One common method includes the condensation of 2-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets. The aminocarbothioylcarbohydrazonoyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate
  • 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Comparison: Compared to similar compounds, 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate stands out due to its unique naphthyl group, which can enhance its binding affinity and specificity towards certain biological targets

Properties

CAS No.

769153-26-6

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

[1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C20H17N3O3S/c1-25-15-9-6-14(7-10-15)19(24)26-18-11-8-13-4-2-3-5-16(13)17(18)12-22-23-20(21)27/h2-12H,1H3,(H3,21,23,27)/b22-12+

InChI Key

VARAIMDQPBKJPR-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)N

Origin of Product

United States

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